4-(4,6-Dimethoxypyrimidin-2-yl)aniline
Overview
Description
4-(4,6-Dimethoxypyrimidin-2-yl)aniline is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.26 g/mol . It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an aniline group at position 2. This compound is used primarily in scientific research and has applications in various fields including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
This compound is a specialty product used for proteomics research
Biochemical Pathways
Given its use in proteomics research, it may be involved in a variety of pathways depending on the proteins it interacts with .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .
Result of Action
As a research compound, its effects would likely depend on the specific experimental context .
Biochemical Analysis
Biochemical Properties
4-(4,6-Dimethoxypyrimidin-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression, resulting in varied cellular activities . These effects are essential for studying the compound’s potential therapeutic applications and its impact on cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its activity . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and its safety profile . Studies have shown that the compound has a threshold effect, beyond which its toxicity increases significantly.
Preparation Methods
The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline typically involves the condensation of 4,6-dimethoxypyrimidine with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
4-(4,6-Dimethoxypyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-(4,6-Dimethoxypyrimidin-2-yl)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
4-(4,6-Dimethoxypyrimidin-2-yl)aniline can be compared with other similar compounds, such as:
4-(4,6-Dimethoxypyrimidin-2-yl)phenol: This compound has a phenol group instead of an aniline group, which affects its reactivity and applications.
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: The presence of a carboxylic acid group in this compound makes it more acidic and alters its chemical behavior.
4-(4,6-Dimethoxypyrimidin-2-yl)benzaldehyde: The aldehyde group in this compound provides different reactivity, particularly in condensation reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUXTLACGZGBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371206 | |
Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-86-9 | |
Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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